Cas no 10210-32-9 (2-Acetylanthracene)

2-Acetylanthracene Chemical and Physical Properties
Names and Identifiers
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- 1-(Anthracen-2-yl)ethanone
- 2-Acetylphenanthracene
- 1-(2-Anthracenyl)ethanone
- 1-(2-Anthracenyl)acetone, 1-(2-Anthracenyl)ethanone
- 2-Acetylanthracene
- 1-anthracen-2-ylethanone
- 1-(2-Anthracenyl)acetone
- 2-Acetylanthrene
- 2-anthryl methyl ketone
- 2-Acetylanthracene 98%
- 1-(2-Anthracenyl)acetone, 1-(2-Anthracenyl)ethanone
- 1-(2-anthryl)ethanone
- Ethanone, 1-(2-anthracenyl)-
- 1-(anthracen-2-yl)ethan-1-one
- AX8069491
- BB 0221151
- ST50411056
- 210A329
- SCHEMBL1553066
- SB67042
- CS-0076597
- D71111
- 10210-32-9
- J-000626
- 2-Acetylanthracene, 98%
- F1905-7214
- AKOS015841092
- BS-14187
- FT-0661158
- DTXSID70409167
- MFCD00156727
- DQFWGPPCMONVDS-UHFFFAOYSA-N
-
- MDL: MFCD00156727
- Inchi: 1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3
- InChI Key: DQFWGPPCMONVDS-UHFFFAOYSA-N
- SMILES: O=C(C([H])([H])[H])C1C([H])=C([H])C2=C([H])C3=C([H])C([H])=C([H])C([H])=C3C([H])=C2C=1[H]
Computed Properties
- Exact Mass: 220.08900
- Monoisotopic Mass: 220.088815
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Tautomer Count: 2
- Surface Charge: 0
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: powder
- Density: 1.164
- Melting Point: 189-192 °C (lit.)
- Boiling Point: 405.9 ºC at 760 mmHg
- Flash Point: 180.7ºC
- Refractive Index: 1.685
- Solubility: Soluble in Hot Acetone and Hot Benzene.
- PSA: 17.07000
- LogP: 4.19560
- Solubility: Not available
2-Acetylanthracene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
2-Acetylanthracene Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Acetylanthracene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44751-5g |
2-Acetylanthracene, 97% |
10210-32-9 | 97% | 5g |
¥6069.00 | 2023-02-25 | |
Alichem | A229000388-25g |
1-(Anthracen-2-yl)ethanone |
10210-32-9 | 95% | 25g |
$279.48 | 2023-09-04 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00148-1g |
2-Acetylanthracene |
10210-32-9 | 97% | 1g |
392.00 | 2021-06-01 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00148-0.25g |
2-Acetylanthracene |
10210-32-9 | 97% | 0.25g |
162.00 | 2021-06-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X32165-1g |
2-Acetylanthracene |
10210-32-9 | 97% | 1g |
¥640.0 | 2024-07-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 566780-1G |
2-Acetylanthracene |
10210-32-9 | 1g |
¥1030.66 | 2023-12-03 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44751-25g |
2-Acetylanthracene, 97% |
10210-32-9 | 97% | 25g |
¥19648.00 | 2023-02-25 | |
eNovation Chemicals LLC | D761327-5g |
Ethanone, 1-(2-anthracenyl)- |
10210-32-9 | 97+% | 5g |
$290 | 2024-07-28 | |
Chemenu | CM194305-1g |
2-Acetylanthracene |
10210-32-9 | 95% | 1g |
$85 | 2023-03-07 | |
TRC | A168400-5g |
2-Acetylanthracene |
10210-32-9 | 5g |
$ 310.00 | 2023-09-09 |
2-Acetylanthracene Related Literature
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Gerald Bauer,Xile Hu Inorg. Chem. Front. 2016 3 741
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Michitaka Mamiya,Yurie Suwa,Hideki Okamoto,Minoru Yamaji Photochem. Photobiol. Sci. 2016 15 278
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Alberto Marini,Aurora Mu?oz-Losa,Andrea Pucci,Giacomo Ruggeri,Benedetta Mennucci Phys. Chem. Chem. Phys. 2010 12 8999
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Jung-Soo Kang,Kam Tong Leung,Min-Kook Nah,Jung-Sik Shin,Myung-Hyun Kang,Bonggeun Shong,Jun-Gill Kang,Jisuk Lee,Youngku Sohn New J. Chem. 2016 40 9702
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5. The EPR D parameter as a measure of spin delocalization in cyclopentane-1,3-diyl triplet diradicals with extended conjugation π-type substituents
Additional information on 2-Acetylanthracene
Professional Introduction to 2-Acetylanthracene (CAS No. 10210-32-9)
2-Acetylanthracene, a compound with the chemical formula C14H10O, is a derivative of anthracene featuring an acetyl group at the 2-position. This molecule has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. The CAS number 10210-32-9 uniquely identifies this compound in scientific literature and industrial databases, facilitating accurate referencing and research collaboration.
The synthesis of 2-Acetylanthracene involves multi-step organic reactions, typically starting from anthracene or its derivatives. The introduction of the acetyl group at the 2-position is achieved through acetylation reactions, which can be conducted using various acetylating agents such as acetic anhydride or reactive acetates. The choice of solvent and reaction conditions plays a crucial role in determining the yield and purity of the final product. Advanced techniques like catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to optimize the synthesis pathway, enhancing efficiency and reducing byproduct formation.
In recent years, 2-Acetylanthracene has been explored for its pharmacological properties. Studies have indicated that this compound exhibits promising biological activity, particularly in the context of anti-cancer and anti-inflammatory agents. The anthracene core is known for its ability to interact with biological macromolecules, making it a valuable scaffold for drug design. The acetyl group further modulates the electronic properties of the molecule, influencing its binding affinity to target proteins and enzymes.
One of the most intriguing aspects of 2-Acetylanthracene is its potential as a precursor in the development of advanced materials. Researchers have investigated its use in creating organic semiconductors and light-emitting diodes (OLEDs). The extended π-conjugation system in anthracene derivatives enhances charge transport properties, making them suitable for electronic applications. Additionally, the acetyl functionality can be further modified to introduce additional substituents, expanding the range of possible materials with tailored properties.
The chemical reactivity of 2-Acetylanthracene also makes it a valuable intermediate in synthetic chemistry. It participates in various reactions such as Friedel-Crafts alkylation, nucleophilic aromatic substitution, and photochemical reactions. These transformations enable the construction of more complex molecules, including biologically active compounds and functional materials. The versatility of 2-Acetylanthracene in synthetic protocols underscores its importance in both academic research and industrial applications.
Recent advancements in computational chemistry have further illuminated the structural and electronic properties of 2-Acetylanthracene. Molecular modeling studies have provided insights into its interaction with biological targets, helping to rationalize its pharmacological effects. These simulations have also guided the design of analogs with enhanced activity and reduced toxicity. The integration of experimental data with computational predictions has accelerated the discovery process, leading to more efficient drug development strategies.
The industrial production of 2-Acetylanthracene has been optimized to meet growing demand from pharmaceutical and material science sectors. Continuous flow reactors have been implemented to improve scalability and reduce environmental impact. Green chemistry principles have been adopted, emphasizing solvent recovery and waste minimization. These efforts align with global initiatives to promote sustainable manufacturing practices.
The future prospects for 2-Acetylanthracene are promising, with ongoing research exploring new applications in medicine and technology. Innovations in synthetic methodologies are expected to yield novel derivatives with improved properties. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into commercial products that address societal needs.
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